6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid

Medicinal Chemistry Chemical Procurement Building Block Quality

6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 2177266-16-7) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class. Its structure features a tert-butoxycarbonyl (Boc)-protected amine at the 6-position and a carboxylic acid at the 1-position of the fused bicyclic core.

Molecular Formula C13H15N3O4
Molecular Weight 277.28
CAS No. 2177266-16-7
Cat. No. B2697435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid
CAS2177266-16-7
Molecular FormulaC13H15N3O4
Molecular Weight277.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN2C=NC(=C2C=C1)C(=O)O
InChIInChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-9-10(11(17)18)14-7-16(9)6-8/h4-7H,1-3H3,(H,15,19)(H,17,18)
InChIKeyYUPXSMKBZSWOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 2177266-16-7): A Boc-Protected Amino-Imidazopyridine Building Block for Precision Synthesis


6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 2177266-16-7) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class . Its structure features a tert-butoxycarbonyl (Boc)-protected amine at the 6-position and a carboxylic acid at the 1-position of the fused bicyclic core . With a molecular weight of 277.28 g/mol and a vendor-reported purity of ≥98% , this compound serves as a versatile intermediate for medicinal chemistry and drug discovery programs, particularly where orthogonal functionalization of the imidazopyridine scaffold is required.

Why Generic Imidazopyridine Analogs Cannot Replace 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid (2177266-16-7)


Simple substitution with the unsubstituted imidazo[1,5-a]pyridine-1-carboxylic acid scaffold (CAS 138891-51-7) or regioisomeric Boc-protected analogs fails to replicate the synthetic utility of 2177266-16-7. The parent scaffold lacks both the 6-position amino handle required for diversification and the Boc protecting group that enables orthogonal deprotection strategies . Conversely, the 8-(Boc-amino) regioisomer (CAS 697739-14-3) provides a protected amine but lacks the 1-carboxylic acid group essential for amide bond formation or bioconjugation, forcing additional synthetic steps that reduce overall yield and increase cost . The 6-position Boc-amino substitution on 2177266-16-7 is strategically positioned to project substituents into a distinct region of chemical space compared to the 5-, 7-, or 8-substituted analogs, which can profoundly influence target binding in downstream biologically active molecules [1].

Quantitative Differentiation Evidence for 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid (2177266-16-7) Versus Closest Analogs


Purity Advantage of 2177266-16-7 (98%) Over the 8-(Boc-amino) Regioisomer (97%) from Comparable Commercial Sources

The target compound, 6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid (2177266-16-7), is commercially available at a certified purity of 98% (HPLC) from Fluorochem . In contrast, a structurally analogous regioisomer, 8-(Boc-amino)imidazo[1,5-a]pyridine (CAS 697739-14-3), is sourced at a lower purity of 97% from chemical suppliers . This 1% absolute purity difference translates to a 33% reduction in the maximum potential impurity burden (from 2% to 3%), which can be critical for reaction reproducibility and downstream purification in multi-step syntheses.

Medicinal Chemistry Chemical Procurement Building Block Quality

Functional Group Density: 2177266-16-7 Provides Both Boc-Amine and Carboxylic Acid Handles in One Scaffold

6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid integrates two orthogonal functional groups within a single building block: a Boc-protected amine and a free carboxylic acid . The closest in-class comparator, imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 138891-51-7), lacks the 6-amino handle entirely, offering zero points for amine-directed diversification . Another analog, 8-(Boc-amino)imidazo[1,5-a]pyridine (CAS 697739-14-3), possesses the protected amine but lacks the carboxylic acid group, precluding direct amidation or esterification without prior functional group installation . The dual functionality of 2177266-16-7 eliminates at least one synthetic step (carboxylic acid introduction) compared to the 8-substituted regioisomer.

Synthetic Efficiency Orthogonal Protection Diversity-Oriented Synthesis

Hydrophilicity Tuning: Lower LogP (0.12) of 2177266-16-7 Versus the Parent Scaffold (LogP ~0.92)

The calculated LogP (iLOGP) of the target compound is 0.12 , substantially lower than the consensus LogP of 0.92 for the unsubstituted imidazo[1,5-a]pyridine-1-carboxylic acid parent scaffold . This ~0.8 log unit decrease indicates significantly increased hydrophilicity, attributed to the presence of the polar Boc-carbamate moiety. Additionally, the target compound carries 2 hydrogen bond donors (versus 1 for the parent) and 5 hydrogen bond acceptors (versus 3), further enhancing aqueous solubility potential .

Physicochemical Properties Drug-Likeness Solubility Optimization

Regiochemical Precision: The 6-Position Boc-Amino Substitution Provides Access to Unique Chemical Space

Imidazo[1,5-a]pyridine-based kinase inhibitors demonstrate that the position of substitution on the pyridine ring critically modulates target potency and selectivity. For example, in Mnk1/2 inhibitor series, compounds substituted at the pyridine ring positions show sub-micromolar to low nanomolar activities with high selectivity over CDKs . The 6-position Boc-amino group of 2177266-16-7 orients substituents into a distinct topological vector compared to the more commonly explored 5-, 7-, or 8-substituted analogs [1]. This regiochemical differentiation is non-trivial: nitrogen position in imidazopyridines governs both biological target engagement and photophysical properties [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Recommended Procurement and Application Scenarios for 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid (2177266-16-7)


Kinase-Focused Fragment and Lead Optimization Libraries

Medicinal chemistry teams developing kinase inhibitors can utilize 2177266-16-7 as a core scaffold for generating focused libraries. The 6-position Boc-amine and 1-carboxylic acid enable divergent parallel synthesis: the acid can be coupled to diverse amines, while Boc deprotection followed by capping explores the 6-position vector . This regiochemistry is relevant for targeting the hinge-binding region of kinases, where 6-substituted imidazo[1,5-a]pyridines have demonstrated nanomolar potency against Mnk1/2 .

PROTAC Linker Attachment and Bifunctional Degrader Synthesis

The dual orthogonal handles of 2177266-16-7 are ideally suited for PROTAC (Proteolysis Targeting Chimera) development. The carboxylic acid can be conjugated to an E3 ligase ligand via amidation, while the Boc-deprotected 6-amine serves as the attachment point for the target-protein binding warhead through sequential functionalization . The lower LogP (0.12) of intermediates derived from this scaffold may help maintain favorable physicochemical properties during PROTAC optimization, where excessive lipophilicity often leads to poor solubility and non-specific binding .

Ion Channel and GPCR Modulator Scaffold Exploration

Imidazo[1,5-a]pyridine-1-carboxylic acid derivatives have established utility in ion channel research and GPCR modulator programs . The 6-Boc-amino variant provides a unique vector for exploring the chemical space around TRPV1 antagonists and 5-HT3 receptor ligands [1]. The guaranteed 98% purity ensures that biological assay results are not confounded by impurities that could act as off-target agonists or antagonists, a critical consideration in electrophysiology and calcium flux assays where trace contaminants can produce false positives .

Custom Synthesis of Drug Metabolite Standards and Internal Standards

Bioanalytical CROs and DMPK departments can employ 2177266-16-7 as a starting material for synthesizing stable isotope-labeled internal standards or drug metabolite reference compounds. The Boc group allows introduction of the intact amino functionality late in the synthetic sequence, minimizing exposure of the free amine to potentially racemizing or degrading conditions . The dual functional group architecture also permits site-selective incorporation of 14C or 3H labels at either the 1-carboxylic acid or 6-amino position for ADME studies.

Quote Request

Request a Quote for 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.